ethyl 2-(3-((4-fluorophenyl)sulfonyl)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
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Overview
Description
Ethyl 2-(3-((4-fluorophenyl)sulfonyl)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a unique structure that includes a fluorophenyl sulfonyl group, a propanamido moiety, and a tetrahydrocyclohepta[b]thiophene core, making it a subject of interest for researchers exploring new chemical entities with diverse biological activities.
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound is a derivative of thiophene, a heterocyclic compound that has been reported to possess a wide range of therapeutic properties . .
Mode of Action
As a derivative of thiophene, it may share some of the biological and physiological functions of other thiophene compounds, such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer activities . .
Biochemical Pathways
Thiophene derivatives have been reported to have diverse applications in medicinal chemistry and material science , suggesting that they may affect multiple biochemical pathways.
Result of Action
As a derivative of thiophene, it may share some of the biological and physiological functions of other thiophene compounds . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(3-((4-fluorophenyl)sulfonyl)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate typically involves multiple steps:
Formation of the Tetrahydrocyclohepta[b]thiophene Core: This step often starts with the cyclization of a suitable precursor, such as a substituted thiophene, under acidic or basic conditions to form the cyclohepta[b]thiophene ring system.
Introduction of the Carboxylate Group: The carboxylate group can be introduced via esterification reactions, where the cyclohepta[b]thiophene derivative is reacted with ethyl chloroformate in the presence of a base like triethylamine.
Attachment of the Propanamido Group: This involves the amidation of the intermediate compound with 3-aminopropanoic acid or its derivatives, using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Sulfonylation with 4-Fluorophenylsulfonyl Chloride: The final step is the sulfonylation reaction where the amide intermediate is treated with 4-fluorophenylsulfonyl chloride in the presence of a base like pyridine to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, and the implementation of purification techniques such as recrystallization, chromatography, and distillation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting esters to alcohols or amides to amines.
Substitution: The aromatic fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.
Substitution: Electrophilic reagents such as nitrating agents (e.g., nitric acid) or halogenating agents (e.g., bromine) under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Nitro, halo, or other substituted derivatives of the fluorophenyl group.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for the construction of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology
The compound’s potential biological activities, such as anti-inflammatory, antimicrobial, or anticancer properties, are of significant interest. Researchers may explore its interactions with biological targets to develop new therapeutic agents.
Medicine
In medicinal chemistry, ethyl 2-(3-((4-fluorophenyl)sulfonyl)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate could be investigated for its pharmacological properties, including its ability to modulate specific biological pathways or receptors.
Industry
The compound may find applications in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(3-(phenylsulfonyl)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate: Similar structure but lacks the fluorine atom, which could affect its biological activity and chemical reactivity.
Ethyl 2-(3-((4-chlorophenyl)sulfonyl)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate: Contains a chlorine atom instead of fluorine, potentially altering its pharmacokinetic properties and interactions with biological targets.
Uniqueness
The presence of the fluorine atom in ethyl 2-(3-((4-fluorophenyl)sulfonyl)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate can significantly influence its chemical and biological properties. Fluorine atoms can enhance the metabolic stability of compounds, improve their binding affinity to biological targets, and alter their electronic properties, making this compound unique compared to its analogs.
Properties
IUPAC Name |
ethyl 2-[3-(4-fluorophenyl)sulfonylpropanoylamino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FNO5S2/c1-2-28-21(25)19-16-6-4-3-5-7-17(16)29-20(19)23-18(24)12-13-30(26,27)15-10-8-14(22)9-11-15/h8-11H,2-7,12-13H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGNXEJPJVHOWAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FNO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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